molecular formula C12H19N B3371309 (1-Amino-2-ethylbutyl)benzene CAS No. 6668-28-6

(1-Amino-2-ethylbutyl)benzene

Cat. No.: B3371309
CAS No.: 6668-28-6
M. Wt: 177.29 g/mol
InChI Key: SVTUEYIAFUBWHQ-UHFFFAOYSA-N
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Description

(1-Amino-2-ethylbutyl)benzene is a benzene derivative characterized by an amino group (-NH₂) at position 1 and a branched 2-ethylbutyl chain at position 2 of the aromatic ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl chain and reactivity from the amino group. The amino group enables participation in condensation and electrophilic substitution reactions, while the ethylbutyl chain may influence solubility and biological activity .

Properties

IUPAC Name

2-ethyl-1-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10,12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUEYIAFUBWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-ethylbutyl)benzene typically involves the alkylation of benzene followed by amination. One common method is the Friedel-Crafts alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product, 2-ethylbutylbenzene, is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-ethylbutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted benzene compounds .

Scientific Research Applications

(1-Amino-2-ethylbutyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-2-ethylbutyl)benzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethylbutyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

  • 1-Ethyl-2-methylbenzene (CAS 611-14-3) : A toluene derivative with ethyl and methyl substituents .
  • 2-Ethylaniline: Features an amino group and shorter ethyl chain.
  • 4-Ethyl-1,3-benzenediol (CAS 2896-60-8) : A diol-substituted benzene with an ethyl group .

The target compound differs in its combination of a primary amino group and a longer, branched alkyl chain (2-ethylbutyl), which may increase steric hindrance and hydrophobicity compared to simpler derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Solubility (Water) LogP (Predicted)
(1-Amino-2-ethylbutyl)benzene ~177.3* N/A Low (alkyl dominance) ~3.2*
1-Ethyl-2-methylbenzene 134.22 611-14-3 Insoluble 3.5
2-Ethylaniline 121.18 578-54-1 Slightly soluble 1.8
4-Ethyl-1,3-benzenediol 152.19 2896-60-8 Moderate 1.5

*Estimated based on structural analogs .

The amino group in this compound enhances polarity relative to non-amino analogs like 1-ethyl-2-methylbenzene, but the extended alkyl chain reduces water solubility. Its LogP value likely exceeds that of 2-ethylaniline due to increased lipophilicity.

Research Findings

Synthetic Flexibility: The amino group enables nucleophilic reactions, distinguishing it from non-amino analogs. For example, it may undergo diazotization or form Schiff bases, unlike 1-ethyl-2-methylbenzene .

Toxicity Profile: Amino-aromatic compounds often exhibit higher toxicity than purely alkyl-substituted benzenes. However, the ethylbutyl chain may reduce acute toxicity by limiting solubility and bioavailability .

Biological Activity

(1-Amino-2-ethylbutyl)benzene, a compound with the CAS number 6668-28-6, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its amino group attached to an ethylbutyl side chain and a benzene ring. Its molecular formula is C12H17NC_{12}H_{17}N, and it exhibits properties typical of aromatic amines, including the ability to participate in various chemical reactions such as oxidation and substitution.

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The ethylbutyl chain enhances the compound’s binding affinity to hydrophobic pockets in proteins or enzymes, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. The potential for this compound to act as an antimicrobial agent is under investigation, with preliminary studies suggesting efficacy against Gram-positive bacteria.
  • Anticancer Potential : Studies have explored the compound's ability to induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .
  • Toxicological Studies : Investigations into the toxicological profile of this compound reveal that it may exhibit cytotoxic effects at high concentrations, necessitating further research into safe dosage levels for therapeutic applications .

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies showed that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. These results highlight its potential as a lead compound in anticancer drug development.

Research Findings Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityExhibits cytotoxic effects at high doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Amino-2-ethylbutyl)benzene
Reactant of Route 2
(1-Amino-2-ethylbutyl)benzene

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